molecular formula C10H11N3OS3 B2914210 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 393572-16-2

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2914210
CAS No.: 393572-16-2
M. Wt: 285.4
InChI Key: QIOWMNYSQJTKPJ-UHFFFAOYSA-N
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Description

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique thiadiazole and thiophene moieties. This compound's structure allows it to exhibit a variety of chemical behaviors, making it of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-thiophenecarbonyl chloride under acidic conditions to form the desired product.

  • Reaction Conditions: : The process typically occurs in a solvent like dichloromethane, with triethylamine as a base, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

  • Scale-Up Considerations: : Industrial production would likely involve optimized reaction conditions to maximize yield and purity. This could involve continuous flow reactors for better control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can modify the thiadiazole ring, altering its electronic properties.

  • Substitution: : The compound's carboxamide and thiophene groups can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Commonly, lithium aluminum hydride or sodium borohydride is used.

  • Substitution: : Reagents like sodium hydride or potassium carbonate can be employed in substitution reactions.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiadiazole derivatives.

  • Substitution: : Variously substituted thiadiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand in transition metal catalysis.

  • Material Science: : Used in the development of conductive polymers due to its thiophene moiety.

Biology

  • Antimicrobial Activity: : Exhibits potential antimicrobial properties, useful in developing new antibiotics.

  • Enzyme Inhibition: : Can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

  • Drug Development: : Investigated as a potential candidate for developing anti-inflammatory or anticancer drugs.

Industry

  • Electronic Devices: : Utilized in the fabrication of organic semiconductors for electronic devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Uniqueness

What sets N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide apart is its specific alkyl group on the thiadiazole ring, which can influence its electronic and steric properties, potentially enhancing its biological activity and stability compared to its methyl or ethyl counterparts.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWMNYSQJTKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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